molecular formula C22H26N4O3 B10989180 [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

[4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10989180
M. Wt: 394.5 g/mol
InChI Key: UDNJWMSYFCTRNF-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a complex heterocyclic structure with multiple functional groups.
  • It consists of a piperazine ring, a pyridine ring, and an oxazole ring, all interconnected.
  • The presence of the methoxy group (CH₃O) at the 3-position of the phenyl ring adds further complexity.
  • This compound likely exhibits interesting pharmacological properties due to its intricate structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Given the complexity, we can infer potential reactions based on similar structures:

        Oxidation: The pyridine ring could undergo oxidation, leading to various products.

        Reduction: Reduction of the oxazole or pyridine ring might occur.

        Substitution: The phenyl ring could undergo substitution reactions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

    Structural Features

    The structure of the compound includes:

    • A piperazine ring which is known for its versatility in medicinal chemistry.
    • A methoxyphenyl substituent that enhances lipophilicity and biological activity.
    • An oxazolo[5,4-b]pyridine moiety , which is often associated with neuroactive properties.

    The unique arrangement of these functional groups suggests that this compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects.

    Research indicates that compounds with similar structures exhibit various biological activities. For instance:

    • Antidepressant Effects : Piperazine derivatives are often linked to antidepressant activity due to their ability to modulate neurotransmitter systems.
    • Neuroprotective Properties : The presence of the oxazolo[5,4-b]pyridine moiety is associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
    • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains and fungi, indicating potential applications in antimicrobial therapies.

    Neuropharmacological Studies

    A study utilizing computational tools like the Prediction of Activity Spectra for Substances (PASS) has indicated promising biological activities for compounds structurally similar to [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone. These studies suggest potential applications in treating depression and anxiety disorders due to their interaction with serotonin and dopamine receptors.

    Antimicrobial Efficacy

    Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness was evaluated using standard disc diffusion methods, revealing a dose-dependent response that highlights its potential as an antimicrobial agent.

    Molecular Docking Studies

    Molecular docking studies have shown that this compound can form stable interactions with various biological targets. These findings support further investigation into its therapeutic applications in drug design.

    Comparative Analysis Table

    Compound NameStructural FeaturesBiological ActivityUnique Aspects
    This compoundPiperazine ring with methoxyphenyl group and oxazolo[5,4-b]pyridineAntidepressant, NeuroprotectiveEnhanced interaction with biological targets
    Similar Piperazine DerivativePiperazine coreAntidepressantLacks oxazole moiety
    Oxazolo[5,4-b]pyridine AnalogOxazole structureNeuroprotectiveSimpler structure without piperazine

    Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
    • Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
  • Comparison with Similar Compounds

    Remember that while I’ve provided insights based on related structures, direct information on this specific compound remains limited Researchers would need to synthesize and study it comprehensively to uncover its full potential

    Biological Activity

    The compound [4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone is a complex heterocyclic molecule with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

    Chemical Structure and Properties

    The compound features a piperazine ring, an oxazole moiety, and a pyridine structure, which are known to contribute to various biological activities. The presence of the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.

    1. Anticancer Properties

    Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of oxazole and pyridine have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

    Compound Target Effect
    MM129BTKInduces apoptosis in colorectal cancer cells
    MM134mTORInhibits cell viability in various cancer lines
    MM136CDKsSuppresses tumor growth in xenograft models

    2. Neuropharmacological Effects

    Piperazine derivatives are often explored for their neuropharmacological potential. Compounds with piperazine rings have been linked to antidepressant and anxiolytic effects due to their interaction with serotonin receptors. The methoxy group may enhance selectivity towards specific receptor subtypes, thereby modulating neurotransmitter systems effectively .

    3. Antimicrobial Activity

    Similar heterocyclic compounds have demonstrated antimicrobial properties against various pathogens. The oxazole and pyridine components are particularly noted for their activity against bacterial strains, making such compounds candidates for further development as antimicrobial agents .

    The mechanisms by which this compound exerts its biological effects can be summarized as follows:

    • Inhibition of Kinases : Compounds similar in structure have been shown to inhibit kinases such as AKT and BTK, leading to reduced cell survival and proliferation.
    • Modulation of Apoptosis : The compound may promote apoptosis through the intrinsic pathway by increasing pro-apoptotic factors while decreasing anti-apoptotic signals.
    • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of essential enzymes are common mechanisms observed in related compounds.

    Case Studies

    A notable study investigated the effects of a related compound on various cancer cell lines (e.g., BxPC-3 and HCT-116). The results indicated significant cytotoxicity at nanomolar concentrations without affecting normal cells, highlighting the selectivity of these compounds for cancerous tissues . Another study focused on the neuropharmacological effects of piperazine derivatives, demonstrating their potential as anxiolytics through modulation of serotonin receptors .

    Properties

    Molecular Formula

    C22H26N4O3

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    [4-(3-methoxyphenyl)piperazin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

    InChI

    InChI=1S/C22H26N4O3/c1-14(2)19-13-18(20-15(3)24-29-21(20)23-19)22(27)26-10-8-25(9-11-26)16-6-5-7-17(12-16)28-4/h5-7,12-14H,8-11H2,1-4H3

    InChI Key

    UDNJWMSYFCTRNF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

    Origin of Product

    United States

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